2-Amino-1-cyanoindolizine-3-carboxamide is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. It is classified under the category of indolizine derivatives, which are known for their diverse biological activities.
The compound is often synthesized in laboratory settings, with its synthesis being a focus of organic chemistry research. The primary interest in this compound stems from its potential pharmacological properties and applications in medicinal chemistry.
2-Amino-1-cyanoindolizine-3-carboxamide can be classified as:
The synthesis of 2-Amino-1-cyanoindolizine-3-carboxamide typically involves multi-step organic reactions. Some common methods include:
The synthesis process may require specific conditions such as temperature control, inert atmosphere, and purification steps like recrystallization or chromatography to isolate the final product effectively.
The molecular structure of 2-Amino-1-cyanoindolizine-3-carboxamide features:
2-Amino-1-cyanoindolizine-3-carboxamide can participate in various chemical reactions, including:
These reactions typically require specific reagents and conditions such as temperature, solvent choice, and reaction time to achieve desired yields and purity.
The mechanism of action for 2-Amino-1-cyanoindolizine-3-carboxamide is primarily studied in relation to its biological activities. It is believed to interact with various biological targets:
Research on the precise mechanisms remains ongoing, with studies focusing on its interactions at the molecular level using techniques like molecular docking and biochemical assays.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the identity and purity of synthesized compounds.
2-Amino-1-cyanoindolizine-3-carboxamide has potential applications in various scientific fields:
The ongoing research into this compound highlights its versatility and potential impact across multiple scientific domains.
Indolizine scaffolds represent a privileged structural motif in medicinal chemistry, characterized by a fused bicyclic system consisting of a six-membered ring conjoined with a five-membered pyrrole ring. Among these derivatives, 2-amino-1-cyanoindolizine-3-carboxamide (molecular formula: C₁₀H₈N₄O; molecular weight: 200.20 g/mol; CAS: 2703780-11-2) has emerged as a compound of significant pharmacological interest [2]. Its unique molecular architecture combines electron-donating and electron-withdrawing functional groups at strategic positions, enabling diverse binding interactions with biological targets. This compound exemplifies the resurgence of nitrogen-containing heterocycles in addressing complex disease mechanisms, particularly in oncology and infectious diseases, where traditional pharmacophores face limitations due to resistance or poor selectivity. The systematic exploration of its functional group synergy and target engagement underpins its potential as a versatile chemotype for next-generation therapeutics.
The indolizine core (pyrrolo[1,2-a]pyridine) is an isomer of indole but exhibits distinct electronic properties due to its bridgehead nitrogen atom and inherent dipole moment. In 2-amino-1-cyanoindolizine-3-carboxamide, the planar tricyclic system facilitates π-stacking interactions with biomolecular targets, while the strategic placement of substituents at C-1, C-2, and C-3 creates a multifunctional pharmacophore [10]. Canonical SMILES notation (NC1=C(C#N)C2=C(N1)C(=O)N)C=CC=CN2) reveals the conjugation between the cyano group and the carboxamide, enhancing resonance stability and hydrogen-bonding capacity [2]. X-ray crystallography of analogous indolizines confirms a nearly coplanar arrangement between the pyrrole and pyridine rings, which maximizes electronic delocalization. This planarity is crucial for target recognition, as demonstrated in protein-ligand co-crystallization studies where indolizine derivatives adopt optimal orientations within binding pockets [5] [10].
Table 1: Structural Characteristics of 2-Amino-1-cyanoindolizine-3-carboxamide
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₀H₈N₄O |
Molecular Weight | 200.20 g/mol |
CAS Registry Number | 2703780-11-2 |
IUPAC Name | 2-amino-1-cyanoindolizine-3-carboxamide |
Canonical SMILES | NC1=C(C#N)C2=C(N1)C(=O)N)C=CC=CN2 |
InChI Key | ZNLQQZHQZUAMRV-UHFFFAOYSA-N |
Aromatic System | Planar tricyclic conjugated π-system |
Recent synthetic advances (2016–2024) have expanded access to this scaffold via pyridinium salt cyclization and Thorpe-type reactions. One innovative route employs pyridinium salts and C-nucleophiles (e.g., acetonitrile derivatives) under microwave irradiation, achieving rapid annulation with high regioselectivity at the C-3 position [4] [10]. This method circumvents traditional limitations in indolizine functionalization, enabling efficient installation of the critical 1-cyano and 3-carboxamide groups. Computational analyses further highlight the molecule’s dipole moment (∼5.2 Debye), which facilitates interactions with polar enzyme active sites—a feature leveraged in structure-based drug design [5].
The pharmacological profile of 2-amino-1-cyanoindolizine-3-carboxamide arises from the concerted effects of its substituents:
Table 2: Spectroscopic and Electronic Properties of Key Functional Groups
Functional Group | Role in Molecular Interactions | Spectral Signature |
---|---|---|
2-Amino (-NH₂) | H-bond donation/acceptance | 1H NMR: 5.8–6.2 ppm (broad, exchangeable) |
1-Cyano (-C≡N) | π-Electron withdrawal; dipolar interactions | IR: 2200–2230 cm⁻¹ (sharp) |
3-Carboxamide (-CONH₂) | Bidirectional H-bonding; solvation | 13C NMR: 165–168 ppm (carbonyl) |
Synergy emerges when these groups operate cooperatively: The amino group’s electron donation mitigates excessive π-deficiency induced by the cyano substituent, balancing the carboxamide’s electrophilicity for optimal target engagement. This triad creates a "molecular recognition blueprint" exploitable against diverse targets—validated by the compound’s dual activity in oncology (kinase inhibition) and virology (reverse transcriptase inhibition) [3] [5].
Oncology Applications
The compound’s most advanced potential lies in targeting CCNE1-amplified breast cancers, which lack effective therapies. PKMYT1 kinase, a synthetic lethal partner of CCNE1 amplification, is potently inhibited by 2-amino-1-cyanoindolizine-3-carboxamide derivatives. Structure-based optimization yielded compounds (e.g., analogue 8ma) with >100× selectivity over WEE1 kinase—addressing a key toxicity concern. Mechanistically, these inhibitors occupy the PKMYT1 ATP-binding pocket, forming hydrogen bonds with Asp251 and Tyr121, as confirmed by X-ray co-crystallography [3]. In CCNE1-amplified HCC1569 cell lines, lead derivatives suppress proliferation (IC₅₀ ~40 nM) and synergize with gemcitabine by abrogating G₂/M checkpoint control. This synergy enhances DNA damage-induced apoptosis, providing a rationale for combination regimens in refractory tumors.
Neurological and Anti-Infective Applications
While direct neurological applications are nascent, the scaffold’s presence in acetylcholinesterase inhibitors (e.g., indolizine-based analogues for Alzheimer’s) supports its CNS penetrance potential [4]. Additionally, its role as an HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) highlights broader applicability: Optimized catechol diether derivatives bearing the 2-cyanoindolizine motif inhibit wild-type and Y181C mutant HIV-1 RT at low nanomolar concentrations (EC₅₀ < 10 nM). Structural studies reveal fluorine-enhanced van der Waals contacts and compensatory binding pocket shifts that maintain efficacy against drug-resistant strains [5]. This dual targeting capacity—kinases in oncology and viral polymerases in neuroinfectious diseases—underscores the pharmacophore’s versatility.
Table 3: Therapeutic Applications and Biological Activities
Therapeutic Area | Target/Mechanism | Key Findings |
---|---|---|
Oncology (Breast Cancer) | PKMYT1 kinase inhibition; synthetic lethality in CCNE1-amplified cells | >100× selectivity vs. WEE1; synergy with gemcitabine; X-ray binding confirmation [3] |
Virology (HIV) | NNRTI binding pocket of HIV-1 RT | Low nM activity vs. WT/Y181C mutant; compensatory binding pocket shifts [5] |
Neurological Disorders | Acetylcholinesterase modulation (preclinical) | Structural analogy to indolizine-based CNS penetrants [4] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0